molecular formula C25H22N4O2 B278831 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

货号 B278831
分子量: 410.5 g/mol
InChI 键: MDXKIQCOZUCEHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as E7046, is a novel small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R) kinase. CSF1R is a tyrosine kinase receptor that is involved in the regulation of the growth, differentiation, and survival of monocytes, macrophages, and their progenitor cells. E7046 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various inflammatory and oncological diseases.

作用机制

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide exerts its therapeutic effects by selectively inhibiting the CSF1R kinase. CSF1R is a key regulator of the differentiation and survival of monocytes and macrophages, which play critical roles in various inflammatory and oncological diseases. By inhibiting CSF1R, 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can reduce the recruitment and activation of monocytes and macrophages, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects
5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In a mouse model of rheumatoid arthritis, 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide was found to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the expression of anti-inflammatory cytokines such as IL-10. 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide was also found to reduce the number of osteoclasts, which are responsible for bone erosion in rheumatoid arthritis. In a mouse model of breast cancer, 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide was found to inhibit the expression of genes associated with tumor growth and metastasis, such as MMP9, VEGF, and CXCL12.

实验室实验的优点和局限性

One of the main advantages of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its selectivity for CSF1R kinase, which reduces the risk of off-target effects. 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide also has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for oral administration. However, one of the limitations of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its potential toxicity, particularly in the liver and bone marrow. Further studies are needed to determine the optimal dosing and safety profile of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

未来方向

There are several potential future directions for the development of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide as a therapeutic agent. One direction is the evaluation of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in clinical trials for the treatment of inflammatory and oncological diseases. Another direction is the combination of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its therapeutic effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which could lead to the identification of new targets for drug development.

合成方法

The synthesis of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves a series of chemical reactions that start with the condensation of 2-pyridinecarboxaldehyde with 4-methylbenzoylhydrazine to form 4-(4-methylbenzoyl)phenyl)-1-(2-pyridinyl)-1H-pyrazole. The resulting compound is then reacted with ethyl chloroacetate to obtain 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

科学研究应用

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied in various preclinical models of inflammatory and oncological diseases. In a mouse model of rheumatoid arthritis, 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide was found to significantly reduce joint inflammation, bone erosion, and cartilage damage. In a mouse model of breast cancer, 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide was found to inhibit tumor growth and metastasis. 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to have potential therapeutic effects in other diseases such as multiple sclerosis, Alzheimer's disease, and glioblastoma.

属性

产品名称

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

分子式

C25H22N4O2

分子量

410.5 g/mol

IUPAC 名称

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C25H22N4O2/c1-3-22-21(16-27-29(22)23-6-4-5-15-26-23)25(31)28-20-13-11-19(12-14-20)24(30)18-9-7-17(2)8-10-18/h4-16H,3H2,1-2H3,(H,28,31)

InChI 键

MDXKIQCOZUCEHT-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C

规范 SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。